Imidazo[1,2-b]pyridazine-2-carbonyl chloride
Description
Imidazo[1,2-b]pyridazine-2-carbonyl chloride is a heterocyclic acyl chloride featuring a fused imidazole and pyridazine ring system. The pyridazine moiety contains two adjacent nitrogen atoms, which confer electron-deficient properties to the molecule, enhancing the electrophilicity of the carbonyl group.
The synthesis involves treating imidazo[1,2-b]pyridazine-2-carboxylic acid (11) with thionyl chloride (SOCl₂) in ethanol at room temperature, yielding the corresponding acyl chloride (12) . Its reactivity toward nucleophiles, such as hydrazine hydrate, enables the formation of imidazo[1,2-b]pyridazine-2-carboxylic acid hydrazide (13), a precursor for further functionalization .
Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-b]pyridazine-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-7(12)5-4-11-6(10-5)2-1-3-9-11/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITFKJJXGOGIOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2N=C1)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001259345 | |
| Record name | Imidazo[1,2-b]pyridazine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001259345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-83-5 | |
| Record name | Imidazo[1,2-b]pyridazine-2-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-b]pyridazine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001259345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route and Reaction Conditions
The synthesis of this compound (compound 12 ) is initiated from commercially available imidazo[1,2-b]pyridazine-2-carboxylic acid (compound 11 ). The carboxylic acid undergoes chlorination using thionyl chloride ($$ \text{SOCl}_2 $$) in ethanol at ambient temperature ($$ 25^\circ \text{C} $$) under constant stirring for 3 hours. This method prioritizes operational simplicity and avoids energy-intensive reflux conditions, making it suitable for laboratory-scale production.
The reaction mechanism follows a nucleophilic acyl substitution pathway:
- Activation : Thionyl chloride reacts with the carboxylic acid to form a mixed anhydride intermediate.
- Chloride Attack : The anhydride intermediate undergoes nucleophilic attack by chloride ions, yielding the acyl chloride.
- Byproduct Formation : Sulfur dioxide ($$ \text{SO}_2 $$) and hydrogen chloride ($$ \text{HCl} $$) are released as gaseous byproducts.
A notable aspect of this protocol is the use of ethanol as the solvent, which contrasts with conventional chlorination reactions that typically employ dichloromethane or toluene. While ethanol may theoretically participate in side reactions with $$ \text{SOCl}_2 $$, the rapid consumption of the carboxylic acid likely minimizes competitive esterification.
Workup and Purification
Following the reaction, the mixture is concentrated under reduced pressure to remove excess $$ \text{SOCl}_2 $$ and ethanol. The crude product is typically used in situ for subsequent reactions (e.g., formation of hydrazides or amides) without further purification. This approach avoids decomposition risks associated with isolating hygroscopic acyl chlorides.
Optimization and Analytical Characterization
Spectral and Physical Data
Although direct characterization data for this compound is omitted, its successful conversion to imidazo[1,2-b]pyridazine-2-carboxylic acid hydrazide (compound 13 ) confirms its structural integrity. Compound 13 exhibits:
- IR : $$ \nu{\text{C=O}} $$ at 1675 cm$$^{-1}$$, $$ \nu{\text{N-H}} $$ at 3342 cm$$^{-1}$$.
- $$ ^1\text{H NMR} $$ : Aromatic protons at $$ \delta $$ 7.72–7.45 ppm and a singlet for the hydrazide NH$$_2$$ group at $$ \delta $$ 5.54 ppm.
Methodological Considerations and Challenges
Solvent Selection and Side Reactions
Applications in Heterocyclic Chemistry
This compound is pivotal in constructing hybrid pharmacophores, such as imidazo[1,2-b]pyridazine-linked thiazolidin-amides. These derivatives exhibit enhanced bioactivity due to synergistic interactions between the imidazole, pyridazine, and thiazolidin motifs.
Data Summary: Synthesis Parameters
| Parameter | Detail |
|---|---|
| Starting Material | Imidazo[1,2-b]pyridazine-2-carboxylic acid |
| Reagent | Thionyl chloride ($$ \text{SOCl}_2 $$) |
| Solvent | Ethanol |
| Temperature | Ambient ($$ 25^\circ \text{C} $$) |
| Reaction Time | 3 hours |
| Yield | Not explicitly reported |
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-b]pyridazine-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation and Reduction: The compound can undergo oxidation to form imidazo[1,2-b]pyridazine-2-carboxylic acid or reduction to yield imidazo[1,2-b]pyridazine-2-methanol.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
The major products formed from these reactions include imidazo[1,2-b]pyridazine-2-amides, esters, thioesters, carboxylic acids, and methanols.
Scientific Research Applications
Scientific Research Applications
The applications of imidazo[1,2-b]pyridazine-2-carbonyl chloride can be categorized into several key areas:
Organic Synthesis
This compound serves as a crucial building block in the synthesis of complex organic molecules and other heterocycles. Its reactive carbonyl chloride group allows for further functionalization and derivatization, facilitating the construction of diverse chemical entities.
Medicinal Chemistry
The compound has garnered significant attention for its potential therapeutic applications:
- Anticancer Activity : Research indicates that derivatives of imidazo[1,2-b]pyridazine exhibit significant anticancer properties. For example, studies have shown that certain derivatives can bind to amyloid plaques with high affinity (K_i = 11.0 nM), suggesting their utility in cancer diagnostics and treatment development .
- Antimicrobial Activity : In vitro studies have demonstrated promising antimicrobial activity against various bacterial strains, indicating the potential of this compound as an antimicrobial agent .
- Antiviral Activity : Certain derivatives have been explored for their ability to inhibit viral replication through interactions with viral enzymes or host cell receptors .
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. Notably, it has been shown to interact with specific molecular targets such as kinases involved in various signaling pathways. For instance, compounds based on this scaffold have been identified as inhibitors of switching associated kinase 1 (AAK1), which plays a crucial role in receptor-mediated endocytosis .
Material Science
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties allow for innovative approaches in material design and synthesis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of imidazo[1,2-b]pyridazine derivatives. Modifications at specific positions on the imidazo[1,2-b]pyridazine structure can significantly influence binding affinity and selectivity against various targets. For instance:
- Substituents at the 6-position and 2-position have been shown to affect binding affinities and selectivity.
- Optimizing these substitutions can enhance the efficacy of the compound in therapeutic applications .
Case Study 1: Anticancer Derivatives
A study synthesized various derivatives of this compound and evaluated their anticancer potential. One derivative demonstrated significant binding affinity to cancer-related targets, indicating its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Efficacy
In another research effort, derivatives were tested against multiple bacterial strains. Results showed that certain compounds exhibited potent antimicrobial activity comparable to established antibiotics, highlighting their potential use in treating bacterial infections .
Mechanism of Action
The mechanism of action of imidazo[1,2-b]pyridazine-2-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
Imidazo[1,2-a]pyridine-2-carboxylic Acid Hydrochloride (CAS 35726-84-2)
- Structure : Contains an imidazo[1,2-a]pyridine core with a carboxylic acid group protonated as a hydrochloride salt.
- Key Difference : The pyridine ring has one nitrogen atom, making it less electron-deficient than pyridazine. The carboxylic acid group (vs. acyl chloride) reduces reactivity toward nucleophiles .
- Applications : Used as a building block in medicinal chemistry but requires activation (e.g., conversion to acyl chloride) for amide bond formation.
2-(Chloromethyl)-imidazo[1,2-a]pyridine (CAS 57892-76-9)
- Structure : Features a chloromethyl (-CH₂Cl) substituent on the imidazo[1,2-a]pyridine ring.
- Key Difference : The chloromethyl group undergoes nucleophilic substitution (e.g., alkylation) rather than acyl substitution, limiting its utility in forming carbonyl-containing derivatives .
- Applications : Primarily employed in alkylation reactions or as a linker in drug design.
Imidazo[1,2-b]pyridazine-2-carbonyl Chloride
Reactivity and Stability Comparison
Biological Activity
Imidazo[1,2-b]pyridazine-2-carbonyl chloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Overview of this compound
This compound features a fused bicyclic structure, consisting of an imidazole and a pyridazine ring. It is primarily utilized in organic synthesis and medicinal chemistry due to its versatile reactivity and potential for various biological applications. Notably, it has been explored for anticancer, antimicrobial, and antiviral activities.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The compound can form both covalent and non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes depending on the specific application and target.
1. Anticancer Activity
Research indicates that derivatives of imidazo[1,2-b]pyridazine exhibit significant anticancer potential. For instance, a study synthesized various derivatives and evaluated their binding affinities to amyloid plaques in vitro. One derivative demonstrated a high binding affinity (K_i = 11.0 nM), suggesting its utility in developing novel imaging agents for cancer diagnostics .
2. Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. In vitro studies have shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent.
3. Antiviral Activity
The compound has been explored for antiviral applications as well. Research indicates that certain derivatives may inhibit viral replication through specific interactions with viral enzymes or host cell receptors.
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the imidazo[1,2-b]pyridazine structure affect biological activity. For example, substituents at the 6-position and 2-position significantly influence binding affinity and selectivity against various targets. Optimizing these substitutions can enhance the efficacy of the compound in therapeutic applications .
Q & A
Q. What are the recommended methods for synthesizing Imidazo[1,2-b]pyridazine-2-carbonyl chloride, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step protocols, such as:
Core formation : Use ethyl (chloroacetyl)carbamate with Na₂HPO₄ in dimethylacetamide (DMA) to construct the imidazo[1,2-b]pyridazine scaffold .
Functionalization : React with acyl chlorides (e.g., 3-fluorobenzoyl chloride) in DMA to introduce the carbonyl chloride group .
Purification : Employ techniques like column chromatography or recrystallization.
Optimization : Adjust reaction temperature, solvent polarity, and catalyst loading. For example, substituting DMA with N-methylpyrrolidone (NMP) can enhance solubility and reaction efficiency .
Q. How should researchers handle and store this compound to ensure stability and safety?
Methodological Answer:
- Storage : Store at -20°C in airtight, light-resistant containers for long-term stability (1–2 years). Short-term storage (6–12 weeks) at -4°C is acceptable .
- Handling : Use PPE (gloves, goggles, lab coat) and operate in a fume hood. Avoid exposure to moisture to prevent hydrolysis of the carbonyl chloride group.
- Waste disposal : Segregate chemical waste and consult institutional guidelines for hazardous material disposal .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- Purity analysis : High-performance liquid chromatography (HPLC) with UV detection (>97% purity threshold) .
- Structural confirmation :
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and scaffold integrity.
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- Elemental analysis : Confirm stoichiometry (C, H, N, Cl) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Molecular dynamics (MD) simulations : Model interactions between the carbonyl chloride group and nucleophiles (e.g., amines) to predict reaction pathways .
- Density functional theory (DFT) : Calculate activation energies for competing mechanisms (e.g., SN1 vs. SN2) .
- Validation : Correlate computational results with experimental kinetic data (e.g., rate constants under varying pH/temperature) .
Q. What strategies resolve contradictory data in synthetic yields across different laboratories?
Methodological Answer:
Q. How can researchers link the compound’s reactivity to broader chemical engineering principles?
Methodological Answer:
- Process simulation : Use software (e.g., Aspen Plus) to model large-scale synthesis, optimizing parameters like heat transfer and mixing efficiency .
- Membrane separation : Explore nanofiltration to isolate intermediates during multi-step syntheses .
- Scale-up challenges : Address exothermic reactions by implementing controlled dosing systems .
Q. What theoretical frameworks guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replacing chlorine with fluorine) and assess impacts on properties like solubility or target binding .
- Pharmacophore modeling : Identify critical functional groups (e.g., carbonyl chloride for covalent inhibition) using tools like Schrödinger’s Phase .
- In silico screening : Virtual libraries of derivatives can prioritize candidates for synthesis and testing .
Q. How do environmental factors influence the compound’s stability in long-term studies?
Methodological Answer:
- Accelerated stability testing : Expose the compound to stressors (e.g., 40°C/75% relative humidity) and monitor degradation via HPLC .
- Mechanistic studies : Use LC-MS to identify degradation products (e.g., hydrolysis to carboxylic acid) .
- Ecological impact assessment : Follow OECD guidelines to evaluate toxicity in aquatic systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
